(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused bicyclic core with a Z-configured benzylidene moiety. Its structure features a 3,4-dimethoxyphenyl group at position 2 and a 4-fluorophenyl-substituted furan at position 3.
Properties
Molecular Formula |
C23H16FN3O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H16FN3O4S/c1-29-18-9-5-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-8-10-17(31-16)13-3-6-15(24)7-4-13/h3-12H,1-2H3/b20-12- |
InChI Key |
CAIXXLWIJZXFQG-NDENLUEZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituent variations, synthetic yields, melting points, and spectral properties. Data are derived from synthesized derivatives in the evidence (Tables 1–2).
Table 1: Structural and Physicochemical Comparison
*Data for the target compound are hypothetical due to absence in evidence.
Key Observations:
Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in 2b) slightly increase melting points compared to electron-withdrawing substituents (e.g., fluorine in 2a). The diethylamino group in 2e significantly elevates the melting point (232–234°C), likely due to enhanced intermolecular interactions . The target compound’s 3,4-dimethoxyphenyl group may further increase melting points relative to 2,3-dimethoxy analogs (Ev10), but positional isomerism could alter packing efficiency.
Synthetic Yields :
- Yields for benzylidene-thiazolo[3,2-b]triazolones range from 53–67% (Ev2), influenced by steric hindrance and electronic effects of substituents. The target compound’s furan-fluorophenyl moiety may reduce yields due to increased steric demand .
Spectral Trends :
- The =CH proton in Z-configured benzylidenes resonates between δ 8.10–8.53 ppm (Ev2), consistent with conjugation to the electron-deficient triazolone core. The target compound’s furan-linked substituent may deshield the =CH proton, shifting it upfield compared to benzylidene analogs .
Crystallographic Insights :
- Isostructural fluorophenyl derivatives (Ev3) exhibit triclinic symmetry with near-planar cores, except for one fluorophenyl group oriented perpendicularly. The target compound’s furan substituent may disrupt planarity, affecting solubility and crystallinity .
Table 2: Substituent Electronic Effects
| Substituent Type | Example Compound | Electronic Impact | Observed Outcome (vs. Target) |
|---|---|---|---|
| Electron-withdrawing (F) | 2a (Ev2) | Reduces electron density | Lower melting point; moderate reactivity |
| Electron-donating (OCH₃) | 2b (Ev2) | Increases electron density | Higher melting point; enhanced stability |
| Bulky (diethylamino) | 2e (Ev2) | Steric hindrance + electron donation | Highest melting point; potential solubility issues |
| Fluorophenyl-furan (Target) | N/A | Mixed electronic effects | Likely intermediate reactivity and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
